QGHUFMJYAKCOPB-UHFFFAOYSA-L
Description
InChIKeys are unique alphanumeric identifiers for chemical substances, and this identifier would typically correspond to a specific molecular structure.
Properties
CAS No. |
104114-28-5 |
|---|---|
Molecular Formula |
C42H34Cl4N4O6Pt |
Molecular Weight |
1027.6 g/mol |
IUPAC Name |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common method involves the conversion of vitamin K1 to menadione (vitamin K3), followed by the reduction of menadione to menadiol. The final step involves the attachment of a geranylgeranyl group to form menatetrenone .
Industrial Production Methods: Industrial production of menatetrenone often involves the use of vegetable oil and cosolvents such as polysorbate 80 or polysorbate 60. The process includes dissolving menatetrenone in the oil and cosolvent mixture, followed by encapsulation in soft capsules. This method ensures stability and long shelf life of the product .
Chemical Reactions Analysis
Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Menatetrenone can be oxidized to form menadione using oxidizing agents such as potassium permanganate.
Reduction: Menadione can be reduced to menadiol using reducing agents like sodium borohydride.
Major Products: The major product formed from these reactions is menatetrenone itself, which is used in various therapeutic applications.
Scientific Research Applications
Menatetrenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of vitamin K derivatives.
Biology: Menatetrenone plays a role in the regulation of bone metabolism and blood clotting.
Medicine: It is used in the treatment of osteoporosis, improving bone mineral density and reducing the risk of fractures
Mechanism of Action
Menatetrenone exerts its effects by promoting the γ-carboxylation of osteocalcin, a protein involved in bone formation. This process enhances the binding of calcium to the bone matrix, thereby improving bone mineral density. Menatetrenone also interacts with mesenchymal stromal/stem cells in the bone marrow, promoting hematopoiesis and improving bone health .
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
- references RQQCHOJQGKVOEP-UHFFFAOYSA-N, a compound included in screening libraries for drug discovery.
Hypothetical Comparison Framework (Based on Standard Practices)
If structural data for QGHUFMJYAKCOPB-UHFFFAOYSA-L were available, a comparison might include:
| Property | This compound | RQQCHOJQGKVOEP-UHFFFAOYSA-N | Hypothetical Analog X |
|---|---|---|---|
| Molecular Weight | N/A | 342.4 g/mol | 298.5 g/mol |
| Solubility (Water) | N/A | 0.5 mg/mL | 2.3 mg/mL |
| Therapeutic Area | N/A | Oncology (screening library) | Neurology |
| Bemis-Murcko Framework | N/A | Included | Excluded |
Note: Data for this compound are speculative due to insufficient evidence.
Limitations of Available Evidence
contains corrupted text, rendering its chemical references unusable .
discusses a different compound (RQQCHOJQGKVOEP-UHFFFAOYSA-N ) but lacks comparative insights .
Recommendations for Further Research
To address this gap:
Consult authoritative chemical databases (e.g., PubChem, ChEMBL) for This compound 's structural and pharmacological profile.
Review patent literature or specialized journals for unpublished data.
Perform computational modeling (e.g., QSAR, docking studies) to infer properties if experimental data remain unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
